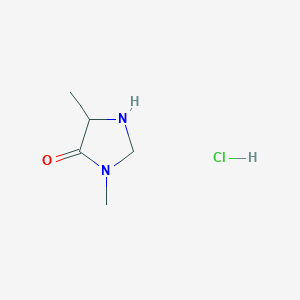

3,5-Dimethylimidazolidin-4-one hydrochloride

Description

Properties

IUPAC Name |

3,5-dimethylimidazolidin-4-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-5(8)7(2)3-6-4;/h4,6H,3H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONMHIHFVNMJFIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CN1)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of L-Alanine-N-Methylamide

The synthesis begins with L-alanine methyl ester hydrochloride (40.0 g, 0.287 mol) reacting with a 31 wt% methylamine solution in ethanol (112 mL, 0.85 mol) at 20–22°C for 4 hours. This step generates L-alanine-N-methylamide (1 ) through nucleophilic substitution, with excess methylamine ensuring complete conversion. The crude product is isolated via rotary evaporation and toluene flushes to remove residual ethanol, yielding a pasty solid (45 g, ~95% crude yield). Monitoring via NMR confirms the disappearance of starting material resonances (e.g., methoxy group at 3.74 ppm) and the appearance of methylamide signals (2.78 ppm).

Imine Formation with Pivaldehyde

The amide 1 undergoes condensation with pivaldehyde (35 mL, 0.31 mol) in dichloromethane (140 mL) using triethylamine (60.0 mL, 0.425 mol) as a base and magnesium sulfate (30 g) as a desiccant. Stirring at ambient temperature for 4 hours forms the (S,E)-2-(2,2-dimethylpropylidenamino)-N-methylpropanamide (2 ), with additional pivaldehyde (3 mL) ensuring complete imine formation. The reaction is quenched with water, and the organic layer is concentrated to yield 2 as a pale yellow oil (47–49 g, 85–89%).

Cyclization to Imidazolidinone Hydrochloride

Imine 2 is treated with acetyl chloride (26.5 mL, 0.37 mol) in ethanol at 0°C, followed by warming to 70°C for 20 minutes to induce cyclization. This step produces a 5:1 trans:cis diastereomeric mixture, which equilibrates under thermal conditions to favor the thermodynamically stable (2R,5S)-isomer (3 ). Crystallization from ethanol yields 3,5-dimethylimidazolidin-4-one hydrochloride as colorless needles (39–42 g, 71–76% yield). Key spectroscopic data include NMR (CDOD): δ 1.29 (s, 9H, t-Bu), 1.59 (d, 3H, CHCH), and 3.04 (s, 3H, NCH).

Alternative Routes and Modifications

Generalized Imidazolidinone Synthesis

A Royal Society of Chemistry protocol outlines a streamlined procedure:

-

Imine Formation : N-Methylamide (10 mmol) reacts with pivaldehyde (1.1 eq) in CHCl at 0°C, followed by 24-hour stirring at room temperature.

-

Cyclization : The imine is treated with acetyl chloride (1.1 eq) in ethanol, with heating to 75°C for 30 minutes.

This method reports comparable yields (70–75%) but omits detailed diastereomeric analysis, suggesting broader applicability for non-enantioselective contexts.

Critical Analysis of Reaction Parameters

Temperature and Equilibration Effects

The cyclization step’s temperature profoundly impacts diastereomer ratios. At 70°C, the trans:cis ratio equilibrates to 5:1, whereas reflux (79°C) accelerates decomposition. Prolonged heating beyond 20 minutes at 70°C results in ~2% degradation, underscoring the need for precise thermal control.

Purification and Crystallization

Ethanol-mediated crystallization effectively isolates the trans-diastereomer, with repeated washes removing residual mother liquors containing the cis-isomer. The checker’s notes emphasize that cooling below 20°C risks co-crystallization of the minor diastereomer, necessitating strict adherence to warming protocols.

Spectroscopic and Analytical Validation

Nuclear Magnetic Resonance (NMR)

Chiral Purity Assessment

Derivatization with benzyl chloroformate followed by HPLC analysis confirms enantiomeric excess (>99% ee). This step is critical for applications in asymmetric catalysis, where even minor impurities can compromise enantioselectivity.

Industrial and Catalytic Applications

The product serves as a precursor to MacMillan’s imidazolidinone catalysts, enabling enantioselective α-chlorinations, fluorinations, and epoxidations. Recent adaptations include SOMO (single occupied molecular orbital) catalysis for styrene functionalization, highlighting its versatility .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylimidazolidin-4-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various alkylating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce simpler imidazolidinone compounds.

Scientific Research Applications

Medicinal Chemistry

3,5-Dimethylimidazolidin-4-one hydrochloride is primarily explored for its therapeutic potential. Research indicates that derivatives of imidazolidin-4-one exhibit various biological activities:

- Antibacterial and Antifungal Properties : Studies have shown that imidazolidinone derivatives can combat bacterial infections, including those caused by multidrug-resistant strains. This highlights their potential as novel antimicrobial agents.

- Anticancer Activity : The compound has been investigated for its role in cancer treatment, with some derivatives demonstrating cytotoxic effects on cancer cell lines.

Case Study: Obesity Treatment

A patent describes substituted 3,5-dihydro-4H-imidazol-4-ones for treating obesity and related disorders. These compounds are being developed as weight-loss agents due to their ability to modulate metabolic pathways associated with fat storage and energy expenditure .

Organic Synthesis

In organic chemistry, this compound serves as a crucial building block and catalyst:

- Catalytic Applications : It has been utilized as a recoverable organocatalyst in asymmetric reactions such as the Diels-Alder reaction. In one study, the compound facilitated a reaction with a conversion rate of 95% and an enantiomeric excess (ee) of 87% over multiple cycles .

Data Table: Catalytic Performance of Imidazolidinones

| Reaction Type | Catalyst Used | Conversion (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| Diels-Alder | 3,5-Dimethylimidazolidin-4-one | 95 | 87 |

| Asymmetric Synthesis | MacMillan Imidazolidinones | >99 | >99 |

Biochemical Applications

The biochemical properties of this compound allow it to act in various roles:

- Proteasome Modulation : Research indicates the potential of this compound to influence proteasomal activity, which is critical for protein degradation and cellular regulation.

- Post-translational Modifications : It is involved in biochemical pathways related to advanced glycation end products (AGEs), which are significant in aging and diabetes research.

Case Study: Role in Protein Metabolism

The presence of imidazolidinones in post-translational modifications suggests their involvement in protein synthesis and metabolism. This connection opens avenues for further research into their role in metabolic disorders.

Industrial Applications

Beyond laboratory settings, this compound finds utility in industrial applications:

- Agrochemicals Production : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides and herbicides.

- Solvent Applications : Its high dielectric constant makes it suitable as a solvent in various chemical reactions, particularly in the synthesis of pharmaceuticals and polymers .

Mechanism of Action

The mechanism of action of 3,5-Dimethylimidazolidin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural Analogues

| Compound Name | Substituents/Counterion | CAS Number | Molecular Formula |

|---|---|---|---|

| 3,5-Dimethylimidazolidin-4-one hydrochloride | Methyl (3,5), HCl | 1397526-22-5 | C₁₀H₁₂ClNO₂ |

| (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate | Methyl (3,5), tert-butyl (2), TFA | Not provided | C₁₃H₂₁F₃N₂O₃ |

| (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one | Methyl (3,5), tert-butyl (2) | Not provided | C₁₁H₂₀N₂O |

Key Structural Differences :

- Substituents : The tert-butyl-substituted derivatives (e.g., entries 2 and 3 in Table 1) feature bulkier groups at position 2, which enhance stereochemical control in catalysis compared to the simpler methyl groups in the hydrochloride form .

- Counterions : The hydrochloride salt improves aqueous solubility, whereas the trifluoroacetate (TFA) salt is more lipophilic, influencing solvent compatibility in reactions .

Key Findings :

- The tert-butyl-TFA derivative () achieves 90–95% ee in the synthesis of terminal epoxides and unsaturated HFAs, outperforming the hydrochloride form in reported enantioselectivity .

- The hydrochloride variant is primarily used as a precursor or intermediate, with its catalytic role less documented in peer-reviewed literature .

Physicochemical Properties

Table 3: Physical Properties Comparison

| Property | 3,5-Dimethylimidazolidin-4-one HCl | (2R,5S)-tert-butyl derivative |

|---|---|---|

| Melting Point | Not reported | 211–216°C (decomposes) |

| Solubility | Polar solvents (e.g., MeOH, H₂O) | Ethanol, CH₂Cl₂ |

| Spectral Data (IR) | Not reported | 1719 cm⁻¹ (C=O stretch) |

The tert-butyl derivative exhibits a well-defined melting point and IR carbonyl stretch at 1719 cm⁻¹, consistent with its imidazolidinone core . Data gaps for the hydrochloride form suggest further characterization is needed.

Biological Activity

3,5-Dimethylimidazolidin-4-one hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanism of action, and biological effects, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its imidazolidinone ring structure, which is known for its ability to engage in various chemical interactions. The synthesis typically involves the alkylation of imidazolidinone derivatives, leading to compounds with enhanced biological properties.

The biological activity of this compound can be attributed to its interaction with various molecular targets. Its mechanism of action includes:

- Receptor Interaction : The compound exhibits selectivity towards serotonin receptor subtypes, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control .

- Catalytic Activity : It has been identified as a potential organocatalyst in prebiotic chemistry, demonstrating catalytic properties that facilitate organic transformations under mild conditions .

- Radical Scavenging : The compound may act as a hydrogen radical acceptor in photoredox reactions, stabilizing reactive intermediates and facilitating bond formation .

Biological Activity

The biological effects of this compound span several areas:

1. Neuropharmacological Effects

Studies have shown that derivatives of this compound exhibit significant affinity for serotonin receptors, influencing neurotransmission and potentially offering therapeutic benefits for mood disorders .

2. Antioxidant Properties

Research indicates that the compound possesses antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. This property may contribute to its neuroprotective effects .

3. Organocatalysis

As an organocatalyst, this compound has been utilized in various synthetic applications, demonstrating its versatility in catalyzing reactions such as α-alkylation of aldehydes .

Case Studies

Several case studies highlight the biological significance of this compound:

- Case Study 1 : A study investigating the compound's effect on serotonin receptor binding affinity revealed a marked increase in selectivity for the 5-HT2C receptor compared to other subtypes. This selectivity suggests potential applications in treating psychiatric disorders .

- Case Study 2 : In prebiotic chemistry experiments, the compound was shown to effectively catalyze reactions that mimic early Earth conditions, supporting theories on the origins of life and the role of organocatalysts in biochemical processes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided:

| Compound Name | Biological Activity | Selectivity/Unique Features |

|---|---|---|

| 1,1'-Sulfinylbis(1H-imidazole) | Antioxidant | Strong hydrogen bonding |

| 1,1'-Thiobis(1H-imidazole) | Antimicrobial | Metal ion interaction |

| 3-Ethyl-2-imino-1-methylimidazolidin-4-one | Moderate receptor affinity | Alkylation impact on activity |

Q & A

Q. What are the optimal reaction conditions for synthesizing 3,5-Dimethylimidazolidin-4-one hydrochloride?

A modified organocatalytic approach is recommended, utilizing a chiral imidazolidinone catalyst (e.g., (2R,5S)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate) and a chlorination agent such as hexachlorocyclohexadienone. Key parameters include refluxing in a polar aprotic solvent (e.g., DMSO) at 80–100°C for 18–24 hours, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures. Yield optimization may require adjusting stoichiometry and catalyst loading .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is critical for purity assessment. Use a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of acetonitrile-phosphate buffer (pH 3.0) at 1.0 mL/min. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) and high-resolution mass spectrometry (HRMS). For hydrochloride salts, elemental analysis (Cl⁻ content) and FT-IR (to confirm N–H and C=O stretches) are essential .

Q. How should researchers safely handle and dispose of this compound?

Handle in a fume hood with PPE (gloves, lab coat, goggles). For spills, mix with inert adsorbents (e.g., sand or vermiculite), transfer to a labeled hazardous waste container, and dispose via licensed facilities. Emergency protocols include immediate decontamination and medical consultation if exposed. Always reference safety data sheets (SDS) for specific first-aid measures and disposal guidelines .

Advanced Research Questions

Q. How can enantioselectivity be controlled during the synthesis of this compound derivatives?

Enantiomeric excess (ee) depends on the chiral catalyst’s structure and reaction conditions. For example, (2R,5S)-configured imidazolidinone catalysts achieve >90% ee in α-chlorination reactions when paired with hexachlorocyclohexadienone. Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (−20°C to 25°C) to stabilize transition states. Monitor ee via chiral HPLC or circular dichroism (CD) spectroscopy .

Q. How can researchers resolve contradictions in reported yields or biological activity data for this compound?

Systematic meta-analysis of reaction variables (catalyst loading, solvent, temperature) is crucial. For biological studies, ensure consistent assay protocols (e.g., cell lines, incubation times). Conflicting cytotoxicity data may arise from impurities; re-evaluate purity via HPLC and quantify residual solvents (e.g., DMSO) via gas chromatography (GC). Cross-validate findings using orthogonal methods (e.g., NMR vs. X-ray crystallography) .

Q. What strategies improve the stability of this compound in aqueous solutions?

Lyophilization enhances long-term stability. For in vitro studies, prepare fresh solutions in deoxygenated buffers (pH 4–6) and store at −80°C in amber vials. Additives like trehalose (5% w/v) or cyclodextrins can inhibit hydrolysis. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Q. How should researchers design studies to assess the biological activity of this compound?

Prioritize target-specific assays (e.g., enzyme inhibition for kinase targets). Use dose-response curves (1 nM–100 µM) with positive controls (e.g., staurosporine for kinase inhibition). For antibacterial studies, follow CLSI guidelines with MIC/MBC endpoints. Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate therapeutic vs. off-target effects. Data should be triplicated and statistically validated (p < 0.05, ANOVA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.